3-Aminolevamisole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

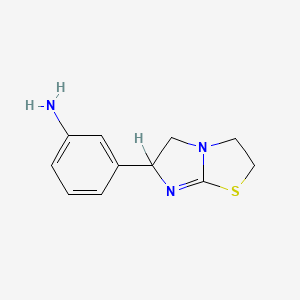

3-Aminolevamisole, also known as this compound, is a useful research compound. Its molecular formula is C11H13N3S and its molecular weight is 219.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anthelmintic Properties

3-Aminolevamisole is primarily recognized for its anthelmintic properties, particularly against nematodes. Its mechanism of action involves the stimulation of nicotinic acetylcholine receptors in nematodes, leading to paralysis and subsequent death of the parasites.

Case Study: Nematode Resistance Mechanisms

A study on Caenorhabditis elegans highlighted the genetic basis of resistance to levamisole and its derivatives. Researchers identified several genes associated with levamisole resistance, including lev-1, unc-29, and unc-38, which encode subunits of nicotinic acetylcholine receptors. These findings are crucial for understanding how nematodes develop resistance to anthelmintics and can inform the development of new treatments .

| Gene | Phenotype | Resistance Level | nAChR Binding |

|---|---|---|---|

| lev-1 | Extremely resistant | High | Variable |

| unc-29 | Extremely resistant | High | None |

| unc-38 | Partially resistant | Moderate | Present |

Immunomodulatory Effects

Research has shown that this compound can modulate immune responses. It has been used in clinical settings to enhance immune function in patients with compromised immune systems.

Case Study: Levamisole-Induced Vasculitis

A clinical case study documented a patient with vasculitis attributed to levamisole use. The patient exhibited significant improvement after receiving rituximab therapy, highlighting the compound's potential immunomodulatory effects when used appropriately .

Research in Cancer Therapy

Emerging studies suggest that this compound may have applications in cancer therapy due to its ability to enhance immune responses against tumor cells.

Case Study: Immune Enhancement in Cancer Patients

In a clinical trial setting, patients receiving this compound as an adjunct therapy showed improved immune markers and enhanced response rates to standard cancer treatments. This suggests a potential role for the compound in supporting cancer immunotherapy .

Toxicological Studies

While this compound has therapeutic applications, its use has also been associated with adverse effects, particularly when combined with illicit substances like cocaine.

Case Study: Cocaine-Levamisole Syndrome

Multiple cases have been reported where patients developed severe skin lesions and systemic symptoms due to the combination of cocaine and levamisole. These cases underline the importance of understanding the toxicological profile of this compound in clinical practice .

Agricultural Applications

In agriculture, this compound has been explored as a potential agent for controlling parasitic infections in livestock.

Research Findings: Efficacy Against Livestock Parasites

Studies have demonstrated that this compound effectively reduces parasitic loads in livestock, contributing to better health outcomes and productivity. Its application could be pivotal in managing anthelmintic resistance in veterinary medicine .

属性

CAS 编号 |

43081-63-6 |

|---|---|

分子式 |

C11H13N3S |

分子量 |

219.31 g/mol |

IUPAC 名称 |

3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline |

InChI |

InChI=1S/C11H13N3S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-3,6,10H,4-5,7,12H2 |

InChI 键 |

IQGVBROUGQZILV-UHFFFAOYSA-N |

SMILES |

C1CSC2=NC(CN21)C3=CC(=CC=C3)N |

规范 SMILES |

C1CSC2=NC(CN21)C3=CC(=CC=C3)N |

同义词 |

3-aminolevamisole 3-aminolevamisole, (+-)-isomer 3-aminolevamisole, (S)-isomer 3-aminolevamisole, (S)-isomer, 3H-labeled 3-MAL meta-aminolevamisole |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。